Home > Products > Screening Compounds P133393 > 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine - 160358-08-7

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine

Catalog Number: EVT-2965264
CAS Number: 160358-08-7
Molecular Formula: C12H16F2N2
Molecular Weight: 226.271
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine is an organic compound with significant relevance in medicinal chemistry. Its molecular formula is C12H16F2N2C_{12}H_{16}F_{2}N_{2}, and it has a molecular weight of 226.27 g/mol. This compound features a piperidine ring substituted with a 3,4-difluorobenzyl group, which contributes to its unique properties and potential biological activities. The compound is classified under piperidine derivatives, known for their diverse pharmacological effects and applications in drug development .

Synthesis Analysis

Methods

The synthesis of 1-[(3,4-difluorophenyl)methyl]piperidin-4-amine can be accomplished through several synthetic routes:

  • Formation of the Piperidine Ring: This can be achieved via the reduction of pyridine derivatives or through cyclization methods involving appropriate precursors.
  • Introduction of the 3,4-Difluorophenylmethyl Group: This step typically utilizes difluoromethylation reagents to attach the difluorophenyl group to the piperidine ring.

Technical Details

Industrial production may involve large-scale synthesis using optimized reaction conditions. Techniques such as continuous flow reactors and advanced purification methods (e.g., chromatography) are often employed to enhance yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-[(3,4-difluorophenyl)methyl]piperidin-4-amine consists of a piperidine ring with a 3,4-difluorobenzyl group attached to the nitrogen atom at the first position. The presence of fluorine atoms on the aromatic ring significantly influences the compound's electronic properties and biological interactions.

Data

  • IUPAC Name: 1-[(3,4-difluorophenyl)methyl]piperidin-4-amine
  • Molecular Formula: C12H16F2N2C_{12}H_{16}F_{2}N_{2}
  • Molecular Weight: 226.27 g/mol
  • InChI Key: WNQXIWMYWRHSNU-UHFFFAOYSA-N
  • SMILES: C1CN(CCC1N)CC2=CC(=C(C=C2)F)F .
Chemical Reactions Analysis

Reactions

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can convert this compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions where it can be replaced by other nucleophiles under basic conditions.

Technical Details

The choice of reagents and reaction conditions significantly impacts the outcomes of these reactions. For instance, potassium permanganate can be used in both acidic and basic media for oxidation processes.

Mechanism of Action

The mechanism of action for 1-[(3,4-difluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes in biological systems. The difluorophenyl group enhances the compound's binding affinity and selectivity for these targets, which is crucial for its pharmacological effects. The piperidine ring contributes structural stability and influences the compound's pharmacokinetic properties.

Physical and Chemical Properties Analysis

Physical Properties

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine appears as a liquid at room temperature. Detailed physical properties such as boiling point or melting point are not widely reported but are essential for practical applications in laboratories.

Applications

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine has potential applications in scientific research, particularly in medicinal chemistry. Its unique structure allows it to serve as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and other conditions due to its biological activity profile. Research continues into its efficacy and safety in various therapeutic contexts.

Synthesis Methodologies and Optimization of 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine

Alkylation Strategies for Piperidine Core Functionalization

The benzylation of the piperidine nitrogen represents the foundational step in synthesizing 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine. This reaction typically involves a nucleophilic substitution between 4-aminopiperidine and 3,4-difluorobenzyl chloride/bromide under basic conditions. A significant challenge is the competitive over-alkylation of the primary amine group at the 4-position of the piperidine ring, which necessitates protective group strategies. Di-Boc protection of the piperidin-4-amine nitrogen atoms is commonly employed prior to N-alkylation, followed by acidic deprotection (e.g., HCl in dioxane) to unveil the target molecule [1] [8].

Solvent selection critically influences reaction kinetics and impurity profiles. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile enhance nucleophilicity but may promote elimination side products. Protic solvents like methanol or ethanol moderate reactivity but improve solubility of inorganic bases. Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are preferred bases due to their mild nucleophilicity, minimizing N-oxide formation. Optimized protocols report yields of 70–85% with high-purity (>95%) when conducted at 60–80°C for 8–12 hours [1] [4].

Table 1: Optimization Parameters for N-Alkylation

ParameterOptimal ConditionsSuboptimal ConditionsImpact on Yield/Purity
SolventAnhydrous DMFAqueous MeOHPurity ↓ by 15–20%
BaseK₂CO₃ (2.5 eq)NaOHOver-alkylation ↑
Temperature70°C25°C or 100°CIncomplete react./decomp.
ProtectionDi-BocUnprotectedMixture of polyalkylated products

Reductive Amination Approaches for Amine Group Introduction

Reductive amination offers a strategic alternative for introducing the 4-amine group while circumventing alkylation pitfalls. This method involves condensing N-Boc-piperidin-4-one with ammonia or ammonium acetate, followed by reduction using borohydride reagents. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) is particularly effective, providing chemoselective reduction of the iminium intermediate without affecting the benzyl ether or aryl fluoride groups [8].

Critical variables include:

  • Ammonia Source: Ammonium acetate in methanol affords moderate yields (60–70%), while anhydrous ammonia in THF increases efficiency to 80–90%.
  • Reducing Agents: NaBH₄ in MeOH causes ester reduction impurities; NaBH₃CN is efficient but raises toxicity concerns.
  • pH Control: Acetic acid (1–5% v/v) accelerates imine formation but excess acid decomposes borohydrides.

Table 2: Reductive Amination Method Comparison

MethodReagentsYieldAdvantages
StandardNH₄OAc/NaBH₃CN, MeOH65%Simplified workup
OptimizedNH₃(g)/NaBH(OAc)₃, DCM, 0°C→RT88%Higher chemoselectivity
One-PotPiperidone/NH₄OAc/NaBH₃CN72%Fewer steps; lower cost

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

Solution-Phase Synthesis remains the industrial standard due to its operational simplicity and scalability. The linear sequence—protection, alkylation, deprotection—uses inexpensive reagents like dichloromethane (DCM), methanol, and hydrochloric acid. However, it generates significant aqueous waste during extraction and requires chromatography for intermediate purification (e.g., N-Boc intermediates), increasing costs at scale [3] .

Solid-Phase Synthesis employs resin-bound strategies, such as Wang resin-linked 4-aminopiperidine. Benzylation followed by acidolytic cleavage yields the target compound with high purity (>98%) after simple filtration. While advantageous for combinatorial libraries (50–100 mg scale), limitations include:

  • Resin loading capacity (0.5–1.2 mmol/g) restricts batch size.
  • High cost of functionalized resins.
  • Limited solvent compatibility (e.g., resin swelling in DMF but not in MeCN).

Table 3: Phase Synthesis Comparison

ParameterSolution-PhaseSolid-Phase
Scale Feasibility>1 kg<100 g
Purity (Crude)70–85%>95%
Key StepColumn chromatographyResin filtration
Cost (USD/g)$150 (lab); $50 (plant)$300–500
Waste VolumeHigh (10–20 L/kg)Low (1–2 L/kg)

Stereochemical Control in Enantioselective Synthesis

The chiral center at C4 of the piperidine ring necessitates enantioselective strategies for pharmaceutical applications. Three predominant approaches exist:

  • Chiral Resolution: Diastereomeric salt formation with L-tartaric acid separates enantiomers, albeit with <40% yield per cycle [8].
  • Asymmetric Hydrogenation: Enantiopure enamide precursors (e.g., N-acyl-4-oxopipecolate) undergo hydrogenation using Ru-BINAP catalysts, achieving 90–95% ee but requiring specialized equipment [7].
  • Biocatalytic Dynamic Kinetic Resolution: Transaminases (e.g., ATA-3) convert 4-oxopiperidine to (R)-4-aminopiperidine (96% ee) via enzymatic transamination at pH 10.5 [7].

The axial fluorine effect influences stereoselectivity: A 3-fluoro substituent on the piperidine ring increases the pKₐ of the adjacent nitrogen by 1–2 units due to dipole stabilization of the protonated form. This effect is orientation-dependent, making axial fluorination critical for basicity tuning in drug design [7].

Table 4: Enantioselective Synthesis Techniques

MethodConditionsee (%)Yield
L-Tartrate ResolutionEtOH/H₂O, 5°C, 3 cycles>9935%
Ru-Catalyzed Hydrogenation[Ru(COD)(Me-allyl)₂]/BIPHEP, H₂ (60 psi)86–99.8*97%
Enzymatic TransaminationATA-3, PLP, DMSO, 45°C9666%

*After SFC purification

Scalability Challenges in Industrial Production

Scaling 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine synthesis introduces multifaceted challenges:

  • Purification Bottlenecks: Chromatography is impractical beyond kilogram scale. Alternatives like crystallization require stable salts (e.g., oxalate or hydrochloride), yet the free base’s low melting point (liquid at RT) complicates isolation [3] [4].
  • Fluorinated Intermediate Stability: 3,4-Difluorobenzyl chloride hydrolyzes to the alcohol during aqueous workup, necessitating anhydrous conditions and real-time monitoring via HPLC.
  • Cost of Chiral Synthesis: Biocatalytic or asymmetric hydrogenation methods inflate costs 3–5× compared to racemic routes, demanding rigorous cost-benefit analysis for enantiopure targets [4] [7].

Process intensification strategies address these issues:

  • Continuous Flow Alkylation: Microreactors enhance heat/mass transfer, reducing reaction time from hours to minutes and minimizing di-benzylated impurities.
  • Membrane-Based Separation: Nanofiltration retains unreacted piperidine (MW 100 g/mol) while permeating the product (MW 240 g/mol), replacing chromatography.
  • Catalytic Debottlenecking: Immobilized lipases enable kinetic resolution without stoichiometric chiral auxiliaries.

Table 5: Scalability Challenges and Mitigation Strategies

ChallengeLab-Scale IssuePlant-Scale Solution
Chiral PuritySFC purification costlyImmobilized transaminases
Benzyl Halide Hydrolysis5–10% lossAnhydrous K₂CO₃, <30°C
Polyalkylation15–20% impuritySlow addition of alkylating agent
Solvent Volume20 L/kg wasteMembrane-concentrated extracts
  • 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine
  • 3,4-Difluorobenzyl chloride
  • N-Boc-piperidin-4-one
  • Sodium triacetoxyborohydride
  • Di-tert-butyl dicarbonate (Di-Boc)
  • Ammonium acetate
  • L-Tartaric acid
  • Ru-BINAP catalyst
  • ATA-3 transaminase
  • Piperidin-4-amine

Properties

CAS Number

160358-08-7

Product Name

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine

IUPAC Name

1-[(3,4-difluorophenyl)methyl]piperidin-4-amine

Molecular Formula

C12H16F2N2

Molecular Weight

226.271

InChI

InChI=1S/C12H16F2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2

InChI Key

WNQXIWMYWRHSNU-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=CC(=C(C=C2)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.